molecular formula C16H19F3N2O6 B255856 Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Cat. No. B255856
M. Wt: 392.33 g/mol
InChI Key: PRRWIQXFVIMSAV-UHFFFAOYSA-N
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Description

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, also known as EF24, is a synthetic curcumin analog with potent anti-cancer properties. This compound has been extensively studied for its potential therapeutic applications in various types of cancer.

Mechanism of Action

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate exerts its anti-cancer effects through multiple mechanisms, including the inhibition of NF-κB signaling, which is a critical pathway involved in cancer cell survival and proliferation. Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate also activates the Nrf2 signaling pathway, which is involved in cellular antioxidant defense and detoxification. Additionally, Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism.
Biochemical and Physiological Effects
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to induce changes in gene expression and protein synthesis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has also been shown to enhance the activity of certain immune cells, leading to improved immune surveillance and cancer cell elimination.

Advantages and Limitations for Lab Experiments

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several advantages for use in laboratory experiments, including its high potency and selectivity for cancer cells. However, its low solubility in water can limit its use in certain experimental settings. Additionally, the synthesis of Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be challenging and time-consuming, which can limit its availability for use in research.

Future Directions

Future research on Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate could focus on its potential therapeutic applications in specific types of cancer, as well as its use in combination with other anti-cancer agents. Additionally, further studies could investigate the mechanisms underlying the anti-cancer effects of Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, as well as its potential effects on normal cells and tissues. Finally, the development of more efficient and cost-effective synthesis methods for Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate could enable its broader use in research and clinical settings.

Synthesis Methods

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be synthesized using a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, followed by the addition of trifluoroacetic acid and ammonium acetate. The resulting product is then subjected to a series of purification steps to obtain pure Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate.

Scientific Research Applications

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and suppress cancer cell migration and invasion.

properties

Product Name

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Molecular Formula

C16H19F3N2O6

Molecular Weight

392.33 g/mol

IUPAC Name

ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C16H19F3N2O6/c1-3-26-10-7-8(5-6-9(10)22)12-11(13(23)27-4-2)15(25,16(17,18)19)21-14(24)20-12/h5-7,11-12,22,25H,3-4H2,1-2H3,(H2,20,21,24)

InChI Key

PRRWIQXFVIMSAV-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)OCC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)OCC)O

Origin of Product

United States

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